molecular formula C21H23N3O4S B2457868 N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688336-39-2

N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2457868
CAS RN: 688336-39-2
M. Wt: 413.49
InChI Key: YARGHUROAQPNDA-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide, also known as DAS, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide is not fully understood. However, studies have shown that N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide can inhibit the activity of various enzymes involved in cancer cell proliferation, including phosphatidylinositol 3-kinase (PI3K), Akt, and mammalian target of rapamycin (mTOR). N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory responses. Additionally, N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has been shown to inhibit the replication of the herpes simplex virus by blocking the viral DNA polymerase activity.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has been found to have several biochemical and physiological effects. Studies have shown that N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide can induce apoptosis, a programmed cell death mechanism, in cancer cells. N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has also been found to reduce the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and DNA damage. Additionally, N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which can contribute to the development of chronic inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide in lab experiments is its ability to selectively target cancer cells without affecting normal cells. Additionally, N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has shown low toxicity and high bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.

Future Directions

Several future directions for the research and development of N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide can be identified. One of the areas of research is the optimization of the synthesis method to improve the yield and purity of N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide. Another area of research is the identification of the molecular targets of N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the efficacy and safety of N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide in animal models and clinical trials. Finally, the development of novel formulations of N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide, such as nanoparticles and liposomes, can improve its solubility and bioavailability, leading to better therapeutic outcomes.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has been achieved using different methods, including the reaction of 2,4-dimethoxybenzaldehyde with ethyl-4-bromobenzoate to form 2-(2,4-dimethoxyphenyl)-1-ethoxy-2-oxoethyl-4-bromobenzoate. This compound is then reacted with imidazole-1-sulfanylacetic acid to form N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl-4-iodobenzoate to form 2-(2,4-dimethoxyphenyl)-1-ethoxy-2-oxoethyl-4-iodobenzoate, which is then reacted with imidazole-1-sulfanylacetic acid to form N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has been extensively studied for its potential therapeutic applications, including its anticancer, anti-inflammatory, and antiviral properties. Several studies have shown that N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide can inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has also been found to have anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines and chemokines. Additionally, N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide has shown antiviral activity against the herpes simplex virus.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-4-28-16-7-5-15(6-8-16)24-12-11-22-21(24)29-14-20(25)23-18-10-9-17(26-2)13-19(18)27-3/h5-13H,4,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARGHUROAQPNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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